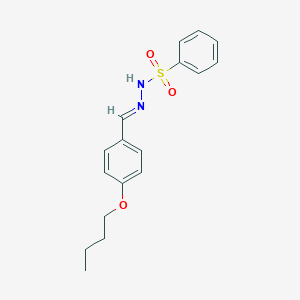

![molecular formula C31H23N3O3S B420505 (2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide CAS No. 313975-99-4](/img/structure/B420505.png)

(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic system with multiple applications . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Synthesis Analysis

The synthesis of such compounds often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring, which is a privileged bicyclic ring system with multiple applications . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They have been studied extensively and found to have a broad spectrum of biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures . For example, benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Wissenschaftliche Forschungsanwendungen

Heterocycle Synthesis:

I. H. E. Azab and F. Latif (2012) reported the synthesis of a series of functionalized chromenes starting from 2-imino-N-phenyl-2H-chromene-3-carbox-amide. This work highlights the versatility of chromene derivatives in synthesizing various heterocyclic compounds, such as pyrazoles, tetrazoles, pyrimidines, and pyridines, demonstrating their utility in organic synthesis and potentially in pharmaceuticals. The study emphasizes the diverse chemical reactions that these compounds can undergo, leading to a wide range of heterocyclic structures (Azab & Latif, 2012).

Antibacterial Activity:

A. Behrami and Florent Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. The high antibacterial activity of these compounds suggests their potential in developing new antimicrobial agents. This study demonstrates the biological applications of chromene derivatives, particularly in addressing antibiotic resistance challenges (Behrami & Dobroshi, 2019).

Antimicrobial and Antifungal Applications:

J. Raval, B. N. Naik, and K. R. Desai (2012) conducted a study demonstrating the synthesis of 2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives and their antimicrobial activity. The compounds were tested against a variety of bacterial strains, showing significant antibacterial and antifungal activities. This research adds to the potential of chromene derivatives in developing new antimicrobial agents, contributing to the fight against infectious diseases (Raval, Naik, & Desai, 2012).

Chemosensor Applications:

Kangnan Wang et al. (2015) synthesized coumarin benzothiazole derivatives and investigated their properties as chemosensors for cyanide anions. The study demonstrates how these compounds can recognize cyanide anions through specific chemical reactions, highlighting their potential application in environmental monitoring and public safety (Wang et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-N-phenylchromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N3O3S/c1-19-8-14-26-28(16-19)38-31(34-26)20-9-11-23(12-10-20)33-30-25(29(35)32-22-6-4-3-5-7-22)18-21-17-24(36-2)13-15-27(21)37-30/h3-18H,1-2H3,(H,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMPXBMMMKURHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=CC(=C5)OC)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{2'-[(4-methoxybenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420422.png)

![N-{2'-[(thien-2-ylcarbonyl)amino]-1,1'-biphenyl-2-yl}thiophene-2-carboxamide](/img/structure/B420423.png)

![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420424.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B420425.png)

![4-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420426.png)

![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B420428.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B420429.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B420430.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B420431.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420436.png)

![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B420438.png)

![2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B420443.png)

![2-{[4-(Dimethylamino)benzylidene]amino}benzamide](/img/structure/B420444.png)